2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate

Description

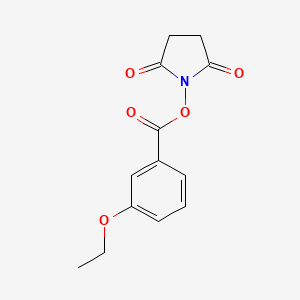

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is a chemical intermediate characterized by a pyrrolidin-1-yl dioxo core linked to a 3-ethoxybenzoate ester. This compound is primarily utilized in synthetic organic chemistry, particularly in the preparation of transdermal penetration enhancers or drug conjugates. Its reactivity stems from the activated ester moiety, which facilitates nucleophilic substitution reactions with amines or thiols.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-ethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-2-18-10-5-3-4-9(8-10)13(17)19-14-11(15)6-7-12(14)16/h3-5,8H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREVXTRAYQLODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate typically involves the esterification of 3-ethoxybenzoic acid with 2,5-dioxopyrrolidin-1-yl. One common method is as follows:

Starting Materials: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

Catalyst: A suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: 3-ethoxybenzoic acid and 2,5-dioxopyrrolidin-1-yl.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticonvulsant properties.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 3-ethoxybenzoate group distinguishes it from analogs with varying aromatic or aliphatic substituents. Key structural differences and their implications are summarized below:

Key Observations :

- Hydrophobicity : The ethoxy group in the target compound confers moderate lipophilicity, but analogs with benzoyl (CAS 91990-88-4) or pyrenyl (CAS 97427-71-9) substituents exhibit significantly higher hydrophobicity, making them more suitable for lipid-rich environments .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Transdermal Efficacy : The target compound’s short ethoxy chain limits its utility as a penetration enhancer compared to C6–C12 alkyl esters, which exhibit superior hydrophobicity and skin permeation .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure includes a pyrrolidinone moiety and an ethoxybenzoate group, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a dioxopyrrolidine ring, which is key to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound is known to participate in:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Protein Interactions : The compound can modify protein structures through covalent bonding, influencing cellular functions and signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that derivatives can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 15.0 | EGFR inhibition | |

| A549 (lung cancer) | 20.5 | Apoptosis induction | |

| HeLa (cervical cancer) | 12.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its efficacy varies depending on the structure of the target organism.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Case Studies

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of this compound on tumor growth in a xenograft model using MDA-MB-231 cells. The compound was administered at varying doses, leading to significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, suggesting potential for therapeutic applications in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.